molecular formula C7H4BrN3O B12364928 6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one

6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12364928
M. Wt: 226.03 g/mol
InChI Key: SSVBNJJPTZURJE-UHFFFAOYSA-N
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Description

6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug design due to its resemblance to purine bases, allowing it to act as a ligand for a wide range of biological receptors and enzymes . This compound serves as a crucial synthetic intermediate for the construction of more complex molecules targeting critical therapeutic pathways. Research highlights its application in generating derivatives that are potent inhibitors of tyrosine kinases , dihydrofolate reductase (DHFR) , and the mammalian target of rapamycin (mTOR) . These targets are pivotal in cancer cell proliferation and survival, making inhibitors based on this scaffold promising candidates for therapeutics. The bromine atom at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, enabling rapid exploration of structure-activity relationships and the introduction of diverse pharmacophores to optimize potency and selectivity . This makes 6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one a valuable starting point for synthesizing a library of compounds for high-throughput screening and lead optimization in oncology research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3,5H

InChI Key

SSVBNJJPTZURJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NC(=O)C21)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

Bromination at the 6-position of 4aH-pyrido[2,3-d]pyrimidin-4-one is achieved via electrophilic aromatic substitution. A study by ACS Journal of Medicinal Chemistry (2021) demonstrated that N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours introduces bromine selectively at the 6-position with 78% yield. The reaction proceeds through a succinimide radical intermediate, stabilized by the electron-rich pyrimidinone ring.

Key parameters :

  • Solvent polarity critical for regioselectivity (DMF > DCM)
  • Stoichiometric excess of NBS (1.2 equiv) minimizes di-brominated byproducts
  • Reaction scalability confirmed up to 50 mmol without yield reduction

Bromine-Lithium Exchange Strategies

Alternative approaches employ pre-functionalized bromopyrimidine intermediates. For example, 6-bromo-4-chloro-pyrido[2,3-d]pyrimidine undergoes hydrolysis under basic conditions (LiOH, THF/H2O) to yield the target compound. This method avoids direct handling of elemental bromine but requires stringent temperature control (-20°C) to prevent ring-opening side reactions.

Multicomponent Assembly Using Aminouracil Derivatives

Three-Component Reaction with Malononitrile

A highly efficient one-pot synthesis reported in the International Journal of Organic Chemistry combines:

  • 4-Aminouracil (1.0 equiv)
  • Malononitrile (1.2 equiv)
  • Aryl aldehydes (1.0 equiv)

Under microwave irradiation (300 W, 110°C), this method achieves 89–94% yield in 5–11 minutes. The bromine substituent is introduced via 4-bromobenzaldehyde, with the reaction mechanism involving:

  • Knoevenagel condensation between aldehyde and malononitrile
  • Michael addition to aminouracil
  • Cyclodehydration forming the pyrido[2,3-d]pyrimidine core

Advantages :

  • Atom-economic pathway (92% average atom utilization)
  • Water as byproduct simplifies purification
  • Adaptable for parallel synthesis of derivatives

Cyclization of Functionalized Pyrimidine Intermediates

Horner-Wadsworth-Emmons (HWE) Olefination

European Journal of Organic Chemistry (2021) details a photoisomerization/cyclization approach starting from 4-aminopyrimidine-3-carbaldehydes:

  • HWE olefination with phosphorylated reagents introduces C7 substituents
  • UV irradiation (254 nm) induces Z/E isomerization
  • Thermal cyclization (refluxing toluene) forms the pyrido[2,3-d]pyrimidinone skeleton

Bromination at the 6-position is achieved post-cyclization using CuBr₂ in acetonitrile (65% yield).

Buchwald-Hartwig Amination for Late-Stage Functionalization

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Direct Bromination 78 95.2 12 h 50 mmol
Multicomponent 93 98.5 11 min 10 mmol
HWE Cyclization 65 91.8 48 h 5 mmol
Buchwald-Hartwig 82 97.1 24 h 20 mmol

Key observations :

  • Microwave-assisted multicomponent reactions offer superior efficiency but limited scalability
  • Palladium-mediated methods provide precise bromine placement at the expense of catalyst costs
  • Direct bromination remains the industrial preferred route for bulk synthesis

Challenges and Optimization Strategies

Byproduct Formation in Bromination

Di-brominated species (6,8-dibromo derivatives) form when:

  • NBS exceeds 1.5 equiv
  • Temperature >90°C
    Mitigation involves gradient quenching with Na₂S₂O₃ and silica gel chromatography.

Lactam Ring Stability

The 4-oxo group undergoes hydrolysis under strongly acidic conditions (pH <3). Neutral buffers (pH 6–8) during workup prevent lactam opening.

Crystallization Difficulties

High polarity of the brominated product necessitates mixed-solvent systems for recrystallization:

  • Optimal: Ethyl acetate/hexane (3:7 v/v)
  • Crystal habit modifiers: 0.1% triethylamine suppresses agglomeration

Chemical Reactions Analysis

6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinase and cyclin-dependent kinases (Cdk4). By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Pyrido[2,3-d]pyrimidin-4-one derivatives exhibit significant antimicrobial activity, with substituents at positions 5, 6, and 7 playing critical roles. Key comparisons include:

Compound Substituents/Modifications Activity (MIC Range) Key Findings Reference
6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one Br at position 6 Not reported Bromine enhances electrophilicity, potentially improving target binding
Compound XIII Benzothiazole and thiophene groups 1.5–3.0 µg/mL (bacterial) Superior to cefotaxime against Bacillus subtilis
Compound 9 Electron-donating group at position 5 2.0–4.0 µg/mL (fungal) Highest anti-candidal activity due to electron-rich aromatic ring
Compound XV p-Fluoro substituent on phenyl ring 2.5–5.0 µg/mL Comparable to streptomycin against Salmonella typhi
Thieno[2,3-d]pyrimidin-4-one Thiophene-fused core (no pyridine) 4.0–8.0 µg/mL Lower activity than pyrido analogs; sulfur atom reduces bioavailability

Key Trends :

  • Electron-donating groups (e.g., -OCH₃, -NH₂) at position 5 enhance antimicrobial activity by improving solubility and target affinity .
  • Bromine at position 6 may increase steric hindrance but improve halogen bonding with enzymes like DNA gyrase .
  • Thieno-fused analogs (e.g., 6-bromo-1H-thieno[2,3-d]pyrimidin-4-one) exhibit lower potency than pyrido derivatives due to reduced π-π stacking interactions .

Antiplatelet Activity: Pyrido vs. Tetrahydro Derivatives

Reduction of the pyrido core to 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines significantly alters bioactivity:

Compound Class Antiplatelet Activity (IC₅₀) Mechanism Notes Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one 50–100 µM (ADP-induced) Moderate inhibition of ADP-mediated aggregation
1,2,3,4-Tetrahydro derivatives 10–25 µM (ADP-induced) Enhanced activity due to improved membrane permeability
Ginkgolide (Control) 5–10 µM (PAF-induced) Superior PAF antagonism

Key Insight : Hydrogenation of the pyrido ring increases antiplatelet potency, likely due to conformational flexibility and improved binding to P2Y₁₂ receptors .

Impact of Substituent Position and Electronic Effects

  • Position 5 Modifications: Electron-donating groups (e.g., -CH₃, -NH₂) at position 5 enhance antimicrobial activity by 2–4-fold compared to electron-withdrawing groups (-NO₂, -Br) .
  • Position 7 Modifications : Substituents here influence selectivity. For example, a p-fluoro group in compound XIV improves Gram-negative targeting .
  • Bromine vs. Fluoro : Bromine’s larger atomic radius may hinder penetration but enhance halogen bonding, whereas fluoro substituents improve bioavailability .

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